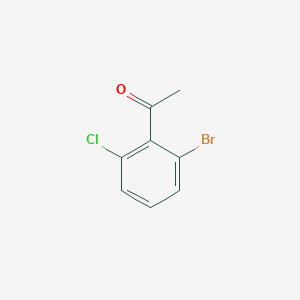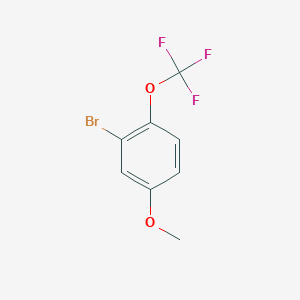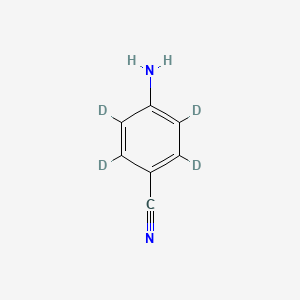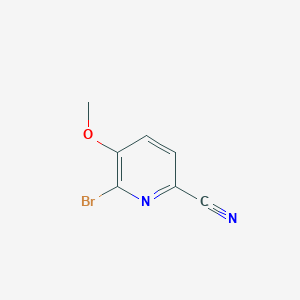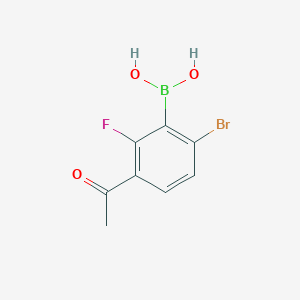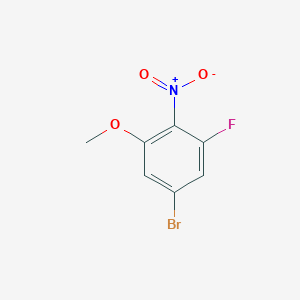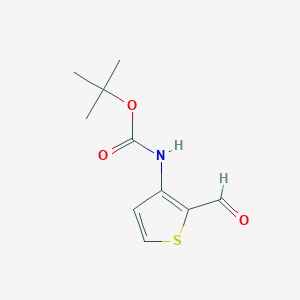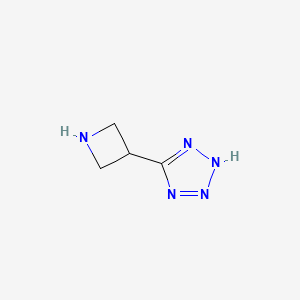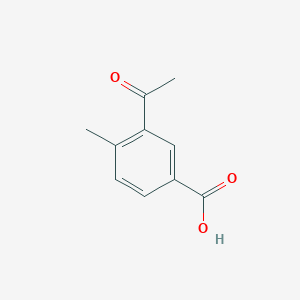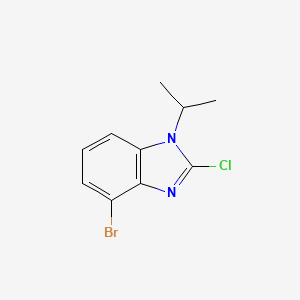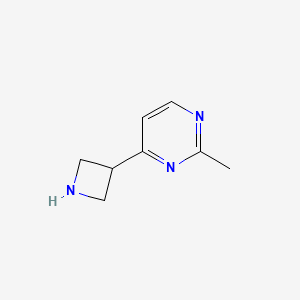
4-(氮杂环丁烷-3-基)-2-甲基嘧啶
描述
4-(Azetidin-3-yl)-2-methylpyrimidine: is a heterocyclic compound featuring a pyrimidine ring substituted with an azetidine group at the 4-position and a methyl group at the 2-position
科学研究应用
Chemistry
In chemistry, 4-(Azetidin-3-yl)-2-methylpyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to design inhibitors or modulators of specific enzymes or receptors, contributing to the understanding of biological pathways and disease mechanisms.
Medicine
In medicinal chemistry, 4-(Azetidin-3-yl)-2-methylpyrimidine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Horner–Wadsworth–Emmons Reaction: : The synthesis of 4-(Azetidin-3-yl)-2-methylpyrimidine can begin with the Horner–Wadsworth–Emmons reaction. This involves the reaction of a phosphonate ester with an aldehyde to form an α,β-unsaturated ester, which can then be cyclized to form the azetidine ring.
-
Aza-Michael Addition: : Another method involves the aza-Michael addition, where an azetidine derivative reacts with a pyrimidine precursor under basic conditions to form the desired compound. This reaction typically uses bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of 4-(Azetidin-3-yl)-2-methylpyrimidine often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety, especially when handling reactive intermediates.
化学反应分析
Types of Reactions
-
Oxidation: : 4-(Azetidin-3-yl)-2-methylpyrimidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced azetidine or pyrimidine derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace substituents on the pyrimidine ring. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dimethylformamide, tetrahydrofuran.
Major Products Formed
N-oxides: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Substituted Pyrimidines: Formed through nucleophilic substitution.
作用机制
The mechanism of action of 4-(Azetidin-3-yl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring can enhance binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
4-(Azetidin-3-yl)pyrimidine: Lacks the methyl group at the 2-position, which may affect its biological activity and chemical reactivity.
2-Methylpyrimidine: Lacks the azetidine group, resulting in different chemical properties and applications.
4-(Azetidin-3-yl)-2-methylthiazole: Contains a thiazole ring instead of a pyrimidine ring, leading to different biological and chemical properties.
Uniqueness
4-(Azetidin-3-yl)-2-methylpyrimidine is unique due to the combination of the azetidine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. The presence of the methyl group at the 2-position further differentiates it from other similar compounds, potentially enhancing its stability and specificity in various applications.
属性
IUPAC Name |
4-(azetidin-3-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-10-3-2-8(11-6)7-4-9-5-7/h2-3,7,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLLHPBQPCCTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


